N-(3-chlorophenyl)-2-(2,3-dimethylphenoxy)-N-(thiophen-2-ylmethyl)acetamide
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Overview
Description
N-(3-CHLOROPHENYL)-2-(2,3-DIMETHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE is a synthetic organic compound It is characterized by the presence of a chlorophenyl group, a dimethylphenoxy group, and a thiophenylmethyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLOROPHENYL)-2-(2,3-DIMETHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE typically involves multiple steps:
Formation of the Acetamide Backbone: This can be achieved by reacting an appropriate amine with acetic anhydride or acetyl chloride under basic conditions.
Introduction of the Chlorophenyl Group: This step may involve a nucleophilic substitution reaction where a chlorophenyl halide reacts with the acetamide intermediate.
Attachment of the Dimethylphenoxy Group: This can be done through an etherification reaction, where a dimethylphenol derivative reacts with the acetamide intermediate.
Incorporation of the Thiophenylmethyl Group: This step may involve a Friedel-Crafts alkylation reaction where a thiophenylmethyl halide reacts with the acetamide intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLOROPHENYL)-2-(2,3-DIMETHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of amines or alcohols.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl or thiophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halides, acids, or bases may be employed depending on the specific substitution reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(3-CHLOROPHENYL)-2-(2,3-DIMETHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE may have various scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Materials Science: Possible applications in the synthesis of novel materials with unique properties.
Industrial Chemistry: Use as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of N-(3-CHLOROPHENYL)-2-(2,3-DIMETHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(3-CHLOROPHENYL)-2-(2,3-DIMETHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE: can be compared with other acetamide derivatives, such as:
Uniqueness
The uniqueness of N-(3-CHLOROPHENYL)-2-(2,3-DIMETHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This could include differences in reactivity, stability, and biological activity.
Properties
Molecular Formula |
C21H20ClNO2S |
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Molecular Weight |
385.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-(2,3-dimethylphenoxy)-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C21H20ClNO2S/c1-15-6-3-10-20(16(15)2)25-14-21(24)23(13-19-9-5-11-26-19)18-8-4-7-17(22)12-18/h3-12H,13-14H2,1-2H3 |
InChI Key |
OGZLIXRAXUZYPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)N(CC2=CC=CS2)C3=CC(=CC=C3)Cl)C |
Origin of Product |
United States |
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